molecular formula C12H14BrNO B13177303 5-Bromo-2-tert-butyl-2,3-dihydro-1H-isoindol-1-one

5-Bromo-2-tert-butyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B13177303
M. Wt: 268.15 g/mol
InChI Key: BUZCFNCJJQRDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-tert-butyl-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that features a bromine atom and a tert-butyl group attached to an isoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-tert-butyl-2,3-dihydro-1H-isoindol-1-one typically involves the bromination of a precursor isoindoline compound. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-tert-butyl-2,3-dihydro-1H-isoindol-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: Reduction can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted isoindoline derivatives, while oxidation and reduction can lead to the formation of different functionalized isoindoline compounds.

Scientific Research Applications

5-Bromo-2-tert-butyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-tert-butyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and tert-butyl group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-tert-butyl-1,3-dimethylbenzene
  • tert-Butyl bromoacetate
  • 5-Bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Uniqueness

5-Bromo-2-tert-butyl-2,3-dihydro-1H-isoindol-1-one is unique due to its specific structural features, such as the presence of both a bromine atom and a tert-butyl group on the isoindoline core

Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

5-bromo-2-tert-butyl-3H-isoindol-1-one

InChI

InChI=1S/C12H14BrNO/c1-12(2,3)14-7-8-6-9(13)4-5-10(8)11(14)15/h4-6H,7H2,1-3H3

InChI Key

BUZCFNCJJQRDDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC2=C(C1=O)C=CC(=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.